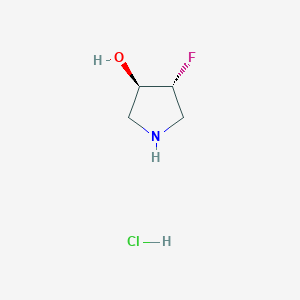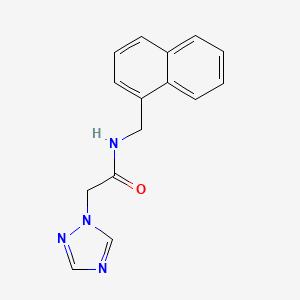![molecular formula C13H17N5O2 B2664286 ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate CAS No. 736164-79-7](/img/structure/B2664286.png)
ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It is a complex organic molecule that has potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the formation of pyrazol-3-one substrates . The yield of the synthesis process can vary, but in one instance, a yield of 62% was reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. It includes a pyrazolo[3,4-d]pyrimidin-4-yl group attached to a piperidine ring via a carboxylate ester linkage .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and can lead to various products. For instance, it can undergo reactions to form new pyrazolo[3,4-d]pyrimidine derivatives . The exact reaction pathways can depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its exact structure and the conditions under which it is studied. For instance, it has been described as a yellow liquid in one study .科学的研究の応用
Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core, closely related to "ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate", plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, one of the possible isomers, has been a subject of intensive investigation. These scaffolds are synthesized using a variety of hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts, highlighting their wide applicability and the challenges associated with their structural complexity. This review focuses on the application of these catalysts for synthesizing pyranopyrimidine scaffolds, offering insights into their mechanism, recyclability, and broader catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).
Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffolds, closely related structures, serve as a building block for drug-like candidates, displaying a wide range of medicinal properties including anticancer, CNS agents, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these scaffolds have attracted significant attention, with many lead compounds derived for various disease targets. This review provides an extensive overview of synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties, underlining the potential for further exploration in drug development (Cherukupalli et al., 2017).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[3,4-d]pyrimidin, are known for their versatility as synthetic intermediates and their biological importance. These compounds are pivotal in metal complexes formation, catalyst design, asymmetric synthesis, and medicinal applications, showcasing anticancer, antibacterial, and anti-inflammatory activities. This review emphasizes the synthesis, chemistry, and potential of heterocyclic N-oxide derivatives in organic synthesis, catalysis, and drug applications, highlighting their importance in recent advanced chemistry and drug development investigations (Li et al., 2019).
作用機序
特性
IUPAC Name |
ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-13(19)9-4-3-5-18(7-9)12-10-6-16-17-11(10)14-8-15-12/h6,8-9H,2-5,7H2,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVAAOTYYWRHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664204.png)
![N-(2,6-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2664207.png)





![2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}acetohydrazide](/img/structure/B2664216.png)
![5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B2664217.png)
![6-Chloro-N-[3-(1-methylimidazol-2-YL)phenyl]pyridine-3-sulfonamide](/img/structure/B2664219.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2664221.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2664226.png)